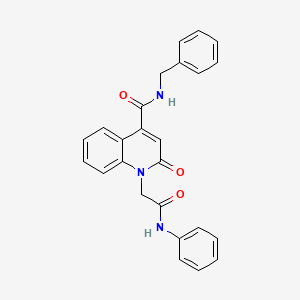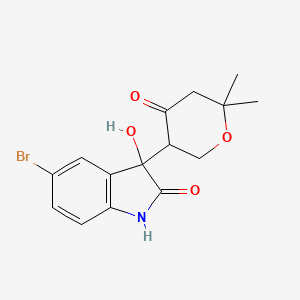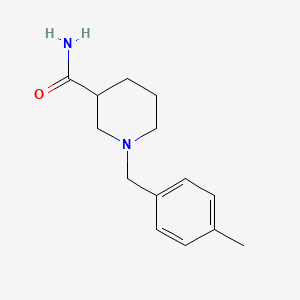
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is believed to involve the inhibition of topoisomerase II. This enzyme is responsible for unwinding DNA during replication and transcription, and its inhibition can lead to DNA damage and cell death. In addition, this compound has been reported to induce apoptosis in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is its potent inhibitory activity against topoisomerase II, which makes it a promising candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide. One direction is to investigate its potential applications in other fields, such as agriculture and environmental science. Another direction is to develop more potent and selective inhibitors of topoisomerase II based on the structure of this compound. Finally, further studies are needed to elucidate the mechanism of action and the potential side effects of this compound in vivo.
In conclusion, this compound is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against topoisomerase II makes it a promising candidate for the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-anilinoacetyl chloride with benzylmalonic acid in the presence of sodium ethoxide to form 2-benzyl-2-(2-anilino-2-oxoethyl)malonic acid. This intermediate compound is then cyclized with phosphorus oxychloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, this compound has been reported to exhibit potent inhibitory activity against the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division.
Eigenschaften
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(27-19-11-5-2-6-12-19)17-28-22-14-8-7-13-20(22)21(15-24(28)30)25(31)26-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNBNDFBTBRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4962707.png)
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)


![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)

![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)

